Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromo-substituted ethoxy group, and an azetidine ring. It is commonly used as a building block in organic synthesis, particularly in the preparation of various biologically active molecules and complex organic structures .
Preparation Methods
The synthesis of tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Bromo-Ethoxy Group: The bromo-ethoxy group can be introduced through nucleophilic substitution reactions using appropriate bromo and ethoxy reagents.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable esterification reagents.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to generate spirocyclic structures.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles such as amines or thiols, dipolarophiles for cycloaddition, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form diverse chemical structures.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is primarily based on its chemical reactivity. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the azetidine ring and ester group provide structural diversity and stability. The compound’s reactivity allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another azetidine derivative with distinct functional groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-5-17-10(15)9(13)8-6-14(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWRGSGGCJIJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137173 | |
Record name | 3-Azetidineacetic acid, α-bromo-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-31-5 | |
Record name | 3-Azetidineacetic acid, α-bromo-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidineacetic acid, α-bromo-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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